6-Methyl-1-[4-(trifluoromethyl)phenyl]benzimidazol-2(3H)-one
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Overview
Description
6-Methyl-1-[4-(trifluoromethyl)phenyl]benzimidazol-2(3H)-one is a benzimidazole derivative. Benzimidazole compounds are known for their diverse biological and clinical applications, including anticancer, antiviral, and anti-inflammatory activities . This particular compound features a trifluoromethyl group, which enhances its chemical stability and biological activity .
Preparation Methods
The synthesis of 6-Methyl-1-[4-(trifluoromethyl)phenyl]benzimidazol-2(3H)-one typically involves the condensation of ortho-phenylenediamine with benzaldehydes using sodium metabisulphite as an oxidation agent . The reaction is carried out in a mixture of solvents under mild conditions, followed by separation using hexane and water . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
6-Methyl-1-[4-(trifluoromethyl)phenyl]benzimidazol-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride.
Substitution: The trifluoromethyl group can participate in substitution reactions, often using radical intermediates.
Common reagents and conditions for these reactions include mild temperatures and solvents like acetonitrile or methanol. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6-Methyl-1-[4-(trifluoromethyl)phenyl]benzimidazol-2(3H)-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential anticancer and antiviral properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-Methyl-1-[4-(trifluoromethyl)phenyl]benzimidazol-2(3H)-one involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to biological targets, leading to its biological effects . The compound may inhibit specific enzymes or receptors, disrupting cellular processes and leading to its therapeutic effects.
Comparison with Similar Compounds
6-Methyl-1-[4-(trifluoromethyl)phenyl]benzimidazol-2(3H)-one is unique due to its trifluoromethyl group, which imparts enhanced stability and biological activity compared to other benzimidazole derivatives . Similar compounds include:
- 1-(2-chloro-6-fluorophenyl)-6-trifluoromethyl-1H,3H-thiazolo[3,4-a]benzimidazole
- 2-phenylbenzimidazoles
These compounds share structural similarities but differ in their specific substituents, leading to variations in their biological activities and applications.
Properties
Molecular Formula |
C15H11F3N2O |
---|---|
Molecular Weight |
292.26 g/mol |
IUPAC Name |
5-methyl-3-[4-(trifluoromethyl)phenyl]-1H-benzimidazol-2-one |
InChI |
InChI=1S/C15H11F3N2O/c1-9-2-7-12-13(8-9)20(14(21)19-12)11-5-3-10(4-6-11)15(16,17)18/h2-8H,1H3,(H,19,21) |
InChI Key |
MFUFPBCBPLCSLO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)N2C3=CC=C(C=C3)C(F)(F)F |
Origin of Product |
United States |
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